2-Bromo-4-phenoxypyridine
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Overview
Description
2-Bromo-4-phenoxypyridine is an organic compound with the molecular formula C11H8BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a bromine atom and a phenoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-phenoxypyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 2-bromo-4-chloropyridine and phenol as starting materials, with a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinone derivatives, while reduction reactions can modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-phenoxypyridine, while oxidation can produce 2-bromo-4-phenoxyquinone .
Scientific Research Applications
2-Bromo-4-phenoxypyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-phenoxypyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as VEGFR-2 and c-Met, which are involved in cancer cell proliferation . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell growth .
Comparison with Similar Compounds
2-Bromo-4-phenoxypyridine can be compared with other similar compounds, such as:
2-Bromopyridine: Lacks the phenoxy group, making it less versatile in certain chemical reactions.
4-Phenoxypyridine: Lacks the bromine atom, which limits its reactivity in substitution reactions.
2-Bromo-4-methylpyridine: Has a methyl group instead of a phenoxy group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of a bromine atom and a phenoxy group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C11H8BrNO |
---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
2-bromo-4-phenoxypyridine |
InChI |
InChI=1S/C11H8BrNO/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h1-8H |
InChI Key |
PEARSOQDYCLLHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2)Br |
Origin of Product |
United States |
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